molecular formula C24H43NO12S B7840597 N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid

N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid

Cat. No.: B7840597
M. Wt: 569.7 g/mol
InChI Key: YDMWVJJJERIULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid is a biochemical reagent with the molecular formula C46H80N2O24S2. It is commonly used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique properties and applications, making it a valuable tool in various experimental procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid typically involves the reaction of N-Hydroxysuccinimide (NHS) with propionic acid and ethylene glycol under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: Used as a linker molecule in the synthesis of polymers and conjugates.

  • Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.

  • Medicine: Utilized in drug delivery systems and the development of therapeutic agents.

  • Industry: Applied in the production of materials with specific properties, such as enhanced stability and solubility.

Mechanism of Action

The mechanism by which N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid exerts its effects involves its ability to form stable linkages with various functional groups. This compound can react with amine groups to form amide bonds, which are essential in the formation of conjugates and polymers. The molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparison with Similar Compounds

  • N-Hydroxysuccinimide (NHS)

  • Sulfo-NHS esters

  • PEG-NHS esters

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO12S/c1-38-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-24(28)37-25-22(26)2-3-23(25)27/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMWVJJJERIULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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